molecular formula C15H21N3O7 B2965205 N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate CAS No. 1351644-70-6

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Cat. No.: B2965205
CAS No.: 1351644-70-6
M. Wt: 355.347
InChI Key: ZEKPFSSCXFBONG-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic chemical compound offered for research and development purposes. It features a molecular structure incorporating both a piperazine and a furan ring, functional groups that are frequently investigated in medicinal chemistry and pharmacology . Piperazine-based structures are common in a wide range of pharmaceutical research, while furan derivatives have been explored for various biological activities, serving as key scaffolds in the development of novel therapeutic agents . This combination makes the compound a molecule of interest for building structure-activity relationship (SAR) models and screening for potential biological activity. As a carboxamide derivative, it provides a stable framework for further chemical modification and study. Researchers may utilize this compound in exploratory studies to probe its physicochemical properties, receptor binding affinities, and mechanism of action in vitro. This product is intended for laboratory research use only by trained professionals. It is not for human consumption, nor for diagnostic, therapeutic, or any other veterinary or medical use. Please refer to the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKPFSSCXFBONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H19_{19}N3_3O3_3

The presence of the furan ring and piperazine moiety suggests potential interactions with biological targets, which may confer unique pharmacological properties.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

  • Enzyme Interaction : Piperazine derivatives often interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The furan ring may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation or cancer progression.
  • Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, which could play a role in reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications in the piperazine structure can enhance antibacterial effects against various pathogens. The presence of the furan moiety may also contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death.
  • Inhibition of Tumor Growth : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Showed significant reduction in tumor cell viability in breast cancer cell lines when treated with varying concentrations of the compound.
Investigated the antioxidant properties, revealing a 50% reduction in oxidative stress markers at a concentration of 25 µM.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Current studies suggest low toxicity levels; however, comprehensive studies are needed to confirm these findings across different biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamide Derivatives with Aromatic Substitutions

A2–A6 Series ()

A series of N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) shares the piperazine-carboxamide backbone but differs in aromatic substituents. Key differences include:

Compound Substituent Yield (%) Melting Point (°C) Key Structural Features
Target 2-(Furan-2-yl)-2-oxoethyl N/A N/A Furan-ketone side chain, oxalate salt
A2 3-Fluorophenyl 52.2 189.5–192.1 Fluorophenyl, quinazolinone-methyl linker
A3 4-Fluorophenyl 57.3 196.5–197.8 Para-fluorophenyl substitution
A6 4-Chlorophenyl 48.1 189.8–191.4 Chlorophenyl substitution
  • Key Observations: The target compound’s furan-ketone side chain contrasts with the quinazolinone-methyl linker in A2–A6, which may influence solubility and bioactivity. Halogenated aryl groups (e.g., F, Cl in A2–A6) enhance lipophilicity and metabolic stability compared to the furan-based side chain .
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide ()

This analog (CAS: 1324085-81-5, molecular weight: 376.8 g/mol) shares the furan and piperazine-carboxamide motifs but differs in substitution:

  • 4-Chlorophenyl group on the piperazine ring.
  • Furan-2-ylmethylamino substitution on the acetamide side chain.
Property Target Compound Compound
Molecular Formula C₁₅H₂₁N₃O₇ C₁₈H₂₁ClN₄O₃
Key Features Oxalate salt, 2-oxoethyl linker Chlorophenyl, furanmethylamine
Bioactivity Not reported Not reported
  • Both compounds lack reported pharmacological data, limiting functional comparisons .

Piperazine Derivatives with Alternative Side Chains

N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide ()

This compound (CAS: 899949-00-9, molecular weight: 458.6 g/mol) features:

  • A tosyl group (sulfonamide) on the piperazine nitrogen.
  • A 4-ethylphenylamino side chain.
Property Target Compound Compound
Molecular Formula C₁₅H₂₁N₃O₇ C₂₃H₃₀N₄O₄S
Key Features Oxalate salt, furan-ketone Tosyl group, ethylphenylamide
Synthetic Yield Not reported Not reported
  • Comparison :
    • The tosyl group in ’s compound enhances electrophilicity and may influence receptor binding.
    • The target’s oxalate salt improves crystallinity and dissolution compared to the neutral tosyl derivative .

Thiazolyl Hydrazone Derivatives with Furan Moieties ()

  • Antifungal Activity : MIC = 250 µg/mL against Candida utilis.
  • Anticancer Activity : IC₅₀ = 125 µg/mL against MCF-7 cells.

    Q & A

    How can researchers optimize the synthesis of N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate to improve yield and purity?

    (Basic Synthesis Methodology)
    Optimization involves refluxing intermediates (e.g., 2-furoyl-1-piperazine) with electrophiles (e.g., 4-(chloromethyl)-N-substituted benzamides) in acetonitrile under basic conditions (K₂CO₃) for 4–5 hours, monitored via TLC. Post-reaction, precipitating with ice-cold water and recrystallizing from methanol enhances purity. Adjusting molar ratios and reaction time can maximize yield .

    What advanced spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

    (Basic Structural Analysis)
    Use ¹H/¹³C NMR to verify substituent connectivity and FT-IR for functional group validation. For crystallographic confirmation, employ X-ray diffraction (XRD) with SHELXL refinement to resolve bond lengths, angles, and ring puckering (e.g., chair conformation in piperazine rings). SHELX software ensures high-precision refinement .

    How should researchers design experiments to assess the compound’s stability under varying storage conditions?

    (Advanced Stability Studies)
    Conduct accelerated stability testing by exposing the compound to:

    • Thermal stress (40–60°C)
    • Hydrolytic conditions (pH 1–13)
    • Oxidative environments (H₂O₂)
      Monitor degradation via HPLC and mass spectrometry . Evidence of oxidation at the hydroxyethyl group or furan ring cleavage can inform formulation strategies .

    What methodologies are recommended for evaluating the compound’s bioactivity against neurological targets?

    (Advanced Biological Evaluation)
    Design radioligand binding assays using dopamine D3/D2 receptors to determine Ki values. Pair with functional assays (e.g., cAMP accumulation in transfected cells) to assess receptor activation. Chimeric receptor studies (e.g., substituting D3R E2 loop into D2R) identify selectivity determinants .

    How can computational modeling predict the compound’s interaction with enzymes like acetylcholinesterase?

    (Advanced Computational Chemistry)
    Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., PDB ID 4EY7). Analyze binding poses for hydrogen bonds with catalytic triads (Ser203, His447) and π-π stacking with furan rings. Validate predictions with MD simulations (AMBER) to assess stability .

    What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?

    (Advanced Data Analysis)
    Compare pharmacokinetic parameters (e.g., bioavailability, BBB penetration) with receptor occupancy studies. If in vitro Ki is low but in vivo activity is weak, assess metabolic stability (e.g., CYP450 assays). Use PET imaging to confirm target engagement in animal models .

    How to design structure-activity relationship (SAR) studies for modifying the piperazine core?

    (Advanced Medicinal Chemistry)
    Systematically substitute:

    • N-ethyl group with alkyl/aryl variants.
    • Furan-2-yl moiety with other heterocycles (e.g., thiophene).
      Test analogs in binding/functional assays. Evidence shows carboxamide linker removal reduces D3R affinity by >100-fold, highlighting its critical role .

    What protocols ensure reproducibility in synthesizing oxalate salts from freebase precursors?

    (Basic Salt Formation)
    Neutralize the freebase with oxalic acid in ethanol at 0–5°C. Monitor pH (target 3–4) and isolate via vacuum filtration. Characterize salt formation via DSC (endotherm at ~150°C) and PXRD to confirm crystallinity .

    How can researchers validate the compound’s purity for regulatory submissions?

    (Basic Analytical Chemistry)
    Use HPLC-UV/ELSD (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥95% purity threshold. Confirm via LC-MS (ESI+) for molecular ion ([M+H]<sup>+</sup>). Quantify residual solvents (e.g., acetonitrile) by GC-MS per ICH Q3C guidelines .

    What experimental approaches elucidate the role of the furan ring in pharmacological activity?

    (Advanced Mechanistic Studies)
    Synthesize analogs with furan ring replacements (e.g., tetrahydrofuran, pyran) and compare:

    • Lipophilicity (logP via shake-flask method).
    • Receptor binding kinetics (SPR/Biacore).
    • Metabolic stability (microsomal assays).
      Furan’s planar structure may enhance π-stacking with aromatic residues in binding pockets .

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